molecular formula C7H16OSn B056414 (1-Ethoxyvinyl)trimethylstannane CAS No. 112713-84-5

(1-Ethoxyvinyl)trimethylstannane

Cat. No. B056414
CAS RN: 112713-84-5
M. Wt: 234.91 g/mol
InChI Key: RLRBAMDAFZZWMM-UHFFFAOYSA-N
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Description

“(1-Ethoxyvinyl)trimethylstannane” is a chemical compound with the molecular formula C7H16OSn . It is also known by other synonyms such as “1-ethoxyethenyl (trimethyl)stannane” and "(1-ethoxyethenyl)trimethylstannane" .


Synthesis Analysis

The synthesis of related trimethylstannane compounds has been explored in several studies . For instance, the preparation of 2-bromoallyltrimethylsilane, which can be seen as a related compound, involves the introduction of a 1-trimethylsilylmethylvinyl group to epoxides using a Grignard reagent derived from 2-bromoallyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of “(1-Ethoxyvinyl)trimethylstannane” is characterized by the presence of a trimethylstannane group attached to an ethoxyvinyl moiety . The InChI string for this compound is "InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3;" .


Chemical Reactions Analysis

Trimethylstannane compounds are known to undergo various chemical reactions . For example, the reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium metal was studied, revealing that while the reaction occurs rapidly, side reactions such as dehydrohalogenation and coupling can preclude good yields of the desired lithium reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Ethoxyvinyl)trimethylstannane” are influenced by the trimethylstannane group. The compound has a molecular weight of 234.91 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 .

Scientific Research Applications

  • Palladium-Catalyzed Coupling Reactions : It is used in palladium-catalyzed cross-coupling reactions with vinyl triflates and halides to yield high yields of 2-ethoxy 1,3-dienes. These can be hydrolyzed to α,β-unsaturated ketones. This method offers a facile approach for replacing the hydroxyl group of a phenol by an acyl group (Kwon, McKee, & Stille, 1990).

  • Cyclohexenone Annulation via Acylation : In the synthesis of 1-(1-Ethoxyvinyl)cycloalkenes, it undergoes Diels-Alder reaction and subsequent processes to produce cyclohexenones (Paquette, Ra, & Edmonson, 1990).

  • Crystal and Molecular Structure Analysis : The compound has been studied for its crystal and molecular structure, providing insights into its geometric properties and steric hindrance (Crisp, Jiang, & Tiekink, 1998).

  • Formation of Metal Complexes : It is involved in reactions that form platinum–silicon, –germanium, and –tin complexes, showcasing its versatility in creating various metal complexes (Glockling & Pollock, 1975).

  • Enzyme-Catalyzed Resolution of Alcohols : It is used as an efficient irreversible acyl transfer reagent in lipase-catalyzed esterification, avoiding reactive byproducts that could deactivate enzymes (Schudok & Kretzschmar, 1997).

  • Synthesis of Stannyl-Substituted Nanocrystals : It has been used in the synthesis of heterobimetallic alkyl(trimethylstannoxy)zinc clusters for the fabrication of tin-containing ZnO and zinc stannate semiconducting materials (Tsaroucha et al., 2011).

Safety and Hazards

“(1-Ethoxyvinyl)trimethylstannane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin irritation, serious eye irritation, and specific target organ toxicity (repeated exposure) .

properties

IUPAC Name

1-ethoxyethenyl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRBAMDAFZZWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455097
Record name (1-Ethoxyethenyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxyvinyl)trimethylstannane

CAS RN

112713-84-5
Record name (1-Ethoxyethenyl)(trimethyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethoxyvinyl)trimethylstannane
Reactant of Route 2
(1-Ethoxyvinyl)trimethylstannane
Reactant of Route 3
(1-Ethoxyvinyl)trimethylstannane
Reactant of Route 4
(1-Ethoxyvinyl)trimethylstannane

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